NS4591

Description

Properties

CAS No. |

273930-52-2 |

|---|---|

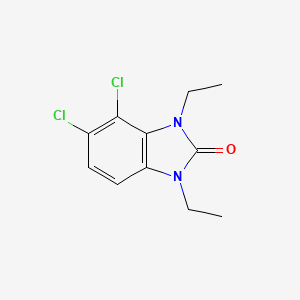

Molecular Formula |

C11H12Cl2N2O |

Molecular Weight |

259.13 g/mol |

IUPAC Name |

4,5-dichloro-1,3-diethylbenzimidazol-2-one |

InChI |

InChI=1S/C11H12Cl2N2O/c1-3-14-8-6-5-7(12)9(13)10(8)15(4-2)11(14)16/h5-6H,3-4H2,1-2H3 |

InChI Key |

PHJOFWDUFPTPDH-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=C(C(=C(C=C2)Cl)Cl)N(C1=O)CC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

NS4591; NS-4591; NS 4591; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of NS4591 on Small-Conductance Calcium-Activated Potassium (SK) Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small-conductance calcium-activated potassium (SK) channels, also known as KCa2 channels, are critical regulators of neuronal excitability and cellular signaling.[1] These channels are voltage-independent and are activated solely by increases in intracellular calcium ([Ca2+]i), a process mediated by the constitutively bound calcium-sensing protein calmodulin (CaM).[2][3][4] The activation of SK channels leads to potassium efflux, hyperpolarization of the cell membrane, and a subsequent reduction in cellular excitability, playing a key role in processes such as afterhyperpolarization following action potentials.[1]

NS4591 is a novel positive modulator of both SK (KCa2) and intermediate-conductance (IK, KCa3.1) calcium-activated potassium channels.[5][6][7] This technical guide provides a comprehensive overview of the mechanism of action of this compound on SK channels, consolidating quantitative data, detailing experimental protocols, and visualizing key pathways to support further research and drug development efforts in this area.

Core Mechanism of Action

This compound acts as a positive allosteric modulator of SK channels.[6][7] Its primary mechanism involves increasing the apparent calcium sensitivity of the channel.[8] This means that in the presence of this compound, a lower concentration of intracellular calcium is required to open the channel, leading to an enhanced potassium current at any given submaximal Ca2+ concentration. This potentiation of channel activity underlies its physiological effects.

Quantitative Data on this compound Potency

The potency of this compound varies between different subtypes of calcium-activated potassium channels, showing a preference for IK (KCa3.1) channels over SK (KCa2) channels. Within the SK channel family, its potency is relatively similar across the subtypes investigated.

| Channel Subtype | Parameter | Value | Reference |

| IK (KCa3.1) | Concentration for doubling of current | 45 ± 6 nM | [5][6][7] |

| SK3 (KCa2.3) | Concentration for doubling of current | 530 ± 100 nM | [5][6][7] |

| SK1 (KCa2.1) | EC50 | 3.8 ± 0.5 µM | [7] |

| SK2 (KCa2.2) | EC50 | 4.5 ± 0.4 µM | [7] |

Signaling Pathway and Molecular Interactions

The activation of SK channels is intrinsically linked to the function of calmodulin (CaM). This compound is believed to exert its effect by modulating the interaction between CaM and the SK channel protein, thereby facilitating the conformational changes required for channel opening. While the precise binding site of this compound on the SK channel-CaM complex has not been definitively elucidated, studies on similar positive modulators like NS309 suggest a binding pocket located at the interface between CaM and the channel's C-terminal calmodulin-binding domain (CaMBD).[9][10]

Below is a diagram illustrating the proposed signaling pathway for SK channel activation and the putative mechanism of this compound modulation.

Caption: Proposed mechanism of SK channel activation by Ca2+ and positive modulation by this compound.

Experimental Protocols

To investigate the mechanism of action of this compound on SK channels, several key experimental techniques are employed. The following are detailed methodologies for two primary approaches.

Electrophysiological Recording using Patch-Clamp

This technique allows for the direct measurement of ion channel activity in live cells. The inside-out patch configuration is particularly useful for studying the effects of intracellular modulators like this compound and for controlling the intracellular calcium concentration.

Objective: To measure the effect of this compound on SK channel currents at varying Ca2+ concentrations.

Materials:

-

HEK293 cells stably expressing the desired human SK channel subtype (e.g., hSK3).

-

Patch-clamp rig with amplifier (e.g., HEKA EPC9/10), micromanipulator, and data acquisition software.

-

Borosilicate glass capillaries for pulling patch pipettes.

-

Extracellular (bath) solution (in mM): 140 KCl, 2 MgCl2, 10 HEPES, pH 7.4 with KOH.

-

Pipette solution (in mM): 140 KCl, 2 MgCl2, 10 HEPES, pH 7.4 with KOH.

-

Intracellular solutions with varying free Ca2+ concentrations (buffered with EGTA).

-

This compound stock solution (in DMSO) and final dilutions in intracellular solution.

Procedure:

-

Culture HEK293 cells expressing the target SK channel on glass coverslips.

-

Pull patch pipettes to a resistance of 2-4 MΩ when filled with pipette solution.

-

Place a coverslip in the recording chamber and perfuse with extracellular solution.

-

Approach a cell with the patch pipette and form a high-resistance (GΩ) seal in the cell-attached configuration.

-

Excise the patch of membrane by pulling the pipette away from the cell to achieve the inside-out configuration.

-

Perfuse the intracellular face of the membrane patch with a solution containing a low concentration of free Ca2+ to establish a baseline current.

-

Apply a voltage ramp protocol (e.g., -80 mV to +80 mV over 200 ms) to elicit SK channel currents.

-

Perfuse the patch with solutions containing increasing concentrations of this compound at a fixed Ca2+ concentration to determine the dose-response relationship.

-

To assess the effect on Ca2+ sensitivity, perfuse the patch with varying Ca2+ concentrations in the absence and presence of a fixed concentration of this compound.

-

Record and analyze the current amplitudes to determine EC50 values and shifts in the Ca2+-response curve.

Caption: Workflow for investigating this compound effects on SK channels using inside-out patch-clamp.

Rubidium Efflux Assay

This is a functional, cell-based assay that provides a higher throughput method for screening compounds that modulate potassium channel activity. It measures the movement of rubidium ions (Rb+), a surrogate for K+, out of the cells.

Objective: To determine the potency of this compound in activating SK channels in a cell population.

Materials:

-

HEK293 cells stably expressing the target SK channel subtype.

-

96-well cell culture plates.

-

Loading buffer (e.g., physiological salt solution containing RbCl).

-

Stimulation buffer (containing a depolarizing agent like high K+ or a Ca2+ ionophore like ionomycin).

-

This compound stock solution and serial dilutions.

-

Cell lysis buffer.

-

Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Rb+ quantification.

Procedure:

-

Seed HEK293 cells expressing the SK channel in a 96-well plate and grow to confluence.

-

Wash the cells with a buffer and then incubate with loading buffer containing RbCl for a defined period (e.g., 2-4 hours) to allow for Rb+ uptake.

-

Wash the cells to remove extracellular Rb+.

-

Add stimulation buffer containing various concentrations of this compound and a fixed concentration of a Ca2+ ionophore (to activate the channels). Include appropriate controls (vehicle, maximal stimulation).

-

Incubate for a short period (e.g., 10-30 minutes) to allow for Rb+ efflux.

-

Collect the supernatant (containing the effluxed Rb+).

-

Lyse the remaining cells with lysis buffer to release the intracellular Rb+.

-

Quantify the Rb+ content in both the supernatant and the cell lysate using AAS or ICP-MS.

-

Calculate the percentage of Rb+ efflux for each condition: (Rb+ in supernatant) / (Rb+ in supernatant + Rb+ in lysate) * 100.

-

Plot the percentage of efflux against the concentration of this compound to determine the EC50.

Conclusion

This compound is a potent positive allosteric modulator of SK channels that enhances their activity by increasing their sensitivity to intracellular calcium. This mechanism of action makes it a valuable pharmacological tool for studying the physiological roles of SK channels and a potential lead compound for the development of therapeutics targeting conditions where enhancing SK channel activity is beneficial. The experimental protocols detailed in this guide provide a framework for further in-depth investigation into the molecular and kinetic details of this compound's interaction with SK channels. Further research is warranted to precisely map its binding site and to fully understand its impact on channel gating kinetics.

References

- 1. The Therapeutic Potential of Small-Conductance KCa2 Channels in Neurodegenerative and Psychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SK channels and calmodulin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. SK channels and calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A positive modulator of K Ca 2 and K Ca 3 channels, 4,5-dichloro-1,3-diethyl-1,3-dihydro-benzoimidazol-2-one (this compound), inhibits bladder afferent firing in vitro and bladder overactivity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Structural insights into the potency of SK channel positive modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to NS4591 and its Modulation of Neuronal Intermediate-Conductance (IK) Calcium-Activated Potassium Channels

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

NS4591 (4,5-dichloro-1,3-diethyl-1,3-dihydro-benzoimidazol-2-one) is a potent positive modulator of calcium-activated potassium channels, exhibiting notable selectivity for the intermediate-conductance (IK or KCa3.1) channel over small-conductance (SK or KCa2.x) channels. By enhancing the activity of IK channels, this compound facilitates potassium efflux, leading to membrane hyperpolarization and a reduction in neuronal excitability. This mechanism has been demonstrated to inhibit action potential firing in primary afferent neurons. The critical role of IK channels in regulating neuronal membrane potential, particularly in processes like afterhyperpolarization, positions this compound as a valuable pharmacological tool for studying neuronal function and as a potential therapeutic lead for disorders characterized by neuronal hyperexcitability and neuroinflammation. This document provides a comprehensive overview of the technical details surrounding this compound, its mechanism of action, quantitative effects, and the experimental protocols used for its characterization.

Introduction to IK Channels in Neuronal Function

Potassium (K+) channels are the most diverse group of ion channels and are fundamental in setting the resting membrane potential and shaping the action potential in neurons.[1] Among these, the calcium-activated potassium (KCa) channels are unique as they directly link intracellular calcium (Ca2+) signaling to cellular excitability.[2] This family is broadly classified by single-channel conductance into three main subtypes:

-

Small-conductance (SK) channels

-

Intermediate-conductance (IK) channels

-

Big-conductance (BK) channels

This guide focuses on the IK channel (KCa3.1) , encoded by the KCNN4 gene. KCa3.1 channels are voltage-independent; their activation is gated exclusively by the binding of intracellular Ca2+ to the calcium-sensing protein calmodulin (CaM), which is constitutively associated with the channel.[3][4] This activation allows K+ ions to flow out of the neuron, driving the membrane potential towards the K+ equilibrium potential, resulting in hyperpolarization.[5]

In the central nervous system (CNS), KCa3.1 channels are expressed in both excitatory and inhibitory neurons across the neocortex, hippocampus, thalamus, and cerebellum.[6] They are typically localized to the soma and dendrites.[6] Functionally, these channels are implicated in:

-

Regulation of Neuronal Excitability: By promoting hyperpolarization, IK channels increase the threshold for action potential firing, thereby dampening neuronal excitability.[1][5]

-

Afterhyperpolarization (AHP): The AHP is a hyperpolarizing phase following an action potential that regulates the firing frequency of neurons.[7] While multiple channels contribute, KCa channels are key players in medium and slow AHPs (sAHP).[8][9] Potentiation of IK channels can enhance the AHP, leading to a slower firing rate.

-

Neuroinflammation: KCa3.1 channels are highly expressed in microglia, the resident immune cells of the CNS. Their activity in these cells is linked to Ca2+ signaling, migration, and the production of pro-inflammatory mediators.[10] Consequently, modulators of KCa3.1 are being investigated as potential therapeutics for neurological disorders with an inflammatory component, such as Alzheimer's disease and spinal cord injury.[3][11]

This compound: A Potent Positive Modulator of IK Channels

This compound is a small molecule modulator that enhances the activity of both SK and IK channels.[12] Such compounds are also known as positive gating modulators or channel openers.[13][14] Electrophysiological studies have demonstrated that this compound is significantly more potent at modulating IK channels compared to SK channels, making it a valuable tool for studying IK channel function.[12]

Quantitative Data

The potency and selectivity of this compound have been quantified using whole-cell patch-clamp electrophysiology, primarily in HEK293 cells recombinantly expressing the target channels. The key parameter measured is the concentration required to double the baseline current, providing a standardized measure of positive modulation.

| Channel Subtype | Parameter | Value (nM) | Cell System | Reference |

| IK (KCa3.1) | Concentration for doubling of current | 45 ± 6 | HEK293 cells | [12] |

| SK3 (KCa2.3) | Concentration for doubling of current | 530 ± 100 | HEK293 cells | [12] |

Effects of this compound on Neuronal Excitability

The primary effect of this compound on neurons is the suppression of excitability. By positively modulating IK channels, this compound increases the open probability of the channel at a given intracellular Ca2+ concentration. This enhanced K+ efflux hyperpolarizes the neuronal membrane, making it more difficult for depolarizing stimuli to reach the action potential threshold.

Experimental evidence confirms this effect. In acutely isolated bladder primary afferent neurons, this compound was shown to reduce the number of action potentials generated by suprathreshold depolarizing pulses.[12]

| Preparation | Compound/Concentration | Observed Effect | Reference |

| Acutely dissociated bladder primary afferent neurons | This compound (10 µM) | Inhibition of action potential firing | [12] |

This inhibitory action is central to the therapeutic potential of IK channel modulators in conditions of hyperexcitability, such as certain types of chronic pain or epilepsy.[5]

Signaling Pathway of this compound-Mediated Neuronal Inhibition

The mechanism by which this compound modulates neuronal firing involves a clear signaling cascade from intracellular calcium changes to membrane potential alteration.

References

- 1. Potassium and calcium channels in different nerve cells act as therapeutic targets in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Signaling by Ion Channels: Pathways, Dynamics and Channelopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Structure, Gating and Basic Functions of the Ca2+-activated K Channel of Intermediate Conductance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuronal and Cardiovascular Potassium Channels as Therapeutic Drug Targets: Promise and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuronal expression of the intermediate conductance calcium-activated potassium channel KCa3.1 in the mammalian central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Afterhyperpolarization - Wikipedia [en.wikipedia.org]

- 9. Frontiers | Physiology and Therapeutic Potential of SK, H, and M Medium AfterHyperPolarization Ion Channels [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. The Potassium Channel KCa3.1 Represents a Valid Pharmacological Target for Astrogliosis-Induced Neuronal Impairment in a Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. What are Ion channels modulators and how do they work? [synapse.patsnap.com]

- 14. Pharmacological gating modulation of small- and intermediate-conductance Ca2+-activated K+ channels (KCa2.x and KCa3.1) - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of NS4591: A Technical Guide for Researchers

An In-depth Analysis of a Potent KCa2/KCa3 Channel Positive Modulator

NS4591, chemically identified as 4,5-dichloro-1,3-diethyl-1,3-dihydro-benzoimidazol-2-one, is a significant pharmacological tool and potential therapeutic lead compound that acts as a positive modulator of small-conductance (KCa2 or SK) and intermediate-conductance (KCa3 or IK) calcium-activated potassium channels. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, its mechanism of action, and the experimental methodologies used to characterize its activity. This document is intended for researchers, scientists, and drug development professionals working in the fields of ion channel pharmacology, neuroscience, and urology.

Quantitative Pharmacological Data for this compound

This compound demonstrates potent and differential activity on KCa2 and KCa3 channels. The following table summarizes the key quantitative data reported for this compound's potentiation of these channels.

| Parameter | Channel Subtype | Value | Description |

| ECdouble | IK (KCa3.1) | 45 ± 6 nM | The concentration of this compound required to double the IK-mediated current. |

| ECdouble | SK3 (KCa2.3) | 530 ± 100 nM | The concentration of this compound required to double the SK3-mediated current. |

Mechanism of Action: Positive Gating Modulation

This compound enhances the activity of KCa2 and KCa3 channels through a mechanism known as positive gating modulation. Rather than directly opening the channel pore, this compound increases the apparent sensitivity of the channel to intracellular calcium (Ca2+). The binding of intracellular Ca2+ to the constitutively associated calmodulin (CaM) protein is the primary trigger for channel opening. This compound is believed to bind to a pocket at the interface between the channel protein and CaM, enhancing the conformational changes induced by Ca2+ binding and thereby increasing the probability of channel opening at a given Ca2+ concentration.

Structure-Activity Relationship of Benzimidazolone-Based KCa Channel Modulators

Due to the lack of specific SAR data for this compound analogs, the following discussion is based on the general principles of KCa channel modulator design and the SAR of related compound series. Modifications to the this compound structure can be hypothesized to affect its potency and selectivity.

-

Substituents on the Benzene Ring: The 4,5-dichloro substitution on the benzene ring of this compound is likely crucial for its potency. Altering the position, number, and nature of these halogen substituents would be a key area for SAR exploration. For instance, replacing chlorine with other halogens (Fluorine, Bromine) or with electron-donating or -withdrawing groups would likely impact the electronic and steric properties of the molecule, influencing its binding affinity.

-

N-Alkyl Groups: The two N-ethyl groups on the imidazolone core contribute to the lipophilicity of this compound, which can be important for membrane permeability and interaction with the binding pocket. Varying the length and branching of these alkyl chains would modulate lipophilicity and could probe the steric constraints of the binding site.

Experimental Protocols

The primary technique for characterizing the activity of KCa channel modulators like this compound is electrophysiology, specifically the patch-clamp technique.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the recording of macroscopic currents from the entire cell membrane, providing a robust measure of the overall channel activity.

Objective: To determine the potency (e.g., EC50 or ECdouble) of this compound on KCa2 or KCa3 channels heterologously expressed in a cell line (e.g., HEK293 cells).

Methodology:

-

Cell Culture and Transfection: HEK293 cells are cultured under standard conditions and transiently transfected with the cDNA encoding the specific KCa channel subtype of interest (e.g., KCa2.3 or KCa3.1). A fluorescent reporter protein (e.g., GFP) is often co-transfected to identify successfully transfected cells.

-

Electrophysiological Recordings:

-

Pipette Solution (Intracellular): Contains (in mM): 140 KCl, 10 HEPES, 1 EGTA, and a calculated amount of CaCl2 to achieve a specific free Ca2+ concentration (e.g., 300 nM). The pH is adjusted to 7.2 with KOH.

-

Bath Solution (Extracellular): Contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES. The pH is adjusted to 7.4 with NaOH.

-

Recording Procedure:

-

A glass micropipette with a resistance of 2-5 MΩ is filled with the intracellular solution and brought into contact with a transfected cell.

-

A high-resistance seal (GΩ seal) is formed between the pipette tip and the cell membrane.

-

The membrane patch is ruptured by gentle suction to achieve the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential of -80 mV.

-

Currents are elicited by voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) or voltage steps.

-

A stable baseline current is recorded before the application of any compound.

-

-

-

Compound Application and Data Analysis:

-

This compound is dissolved in DMSO to create a stock solution and then diluted to the final desired concentrations in the extracellular solution.

-

Increasing concentrations of this compound are perfused over the cell.

-

The increase in current at a specific voltage (e.g., +40 mV) is measured at each concentration.

-

The data is normalized to the baseline current and plotted as a concentration-response curve.

-

The EC50 or ECdouble value is calculated by fitting the data to a Hill equation.

-

In Vitro and In Vivo Effects

This compound has been shown to have significant effects in both in vitro and in vivo models, particularly in the context of bladder function.

-

In Vitro: In acutely dissociated bladder primary afferent neurons, this compound (10 µM) inhibits the number of action potentials generated by suprathreshold depolarizing pulses. It also reduces carbachol-induced twitches in rat bladder detrusor rings in an apamin-sensitive manner, indicating the involvement of SK channels.

-

In Vivo: this compound, at a dose of 30 mg/kg, has been shown to inhibit bladder overactivity in rat and cat models induced by capsaicin and acetic acid, respectively.

Conclusion

This compound is a potent and valuable pharmacological tool for studying the physiological roles of KCa2 and KCa3 channels. Its benzimidazolone core represents a promising scaffold for the development of novel therapeutics targeting these channels. While a comprehensive public SAR for this compound itself is lacking, the principles of ion channel modulator design and the SAR of related compounds suggest that targeted modifications to the benzimidazolone core and its substituents could lead to the development of even more potent and selective modulators. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and its future analogs.

The Discovery and Synthesis of NS4591: A Positive Modulator of SK/IK Calcium-Activated Potassium Channels

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

NS4591, chemically identified as 4,5-dichloro-1,3-diethyl-1,3-dihydro-benzoimidazol-2-one, is a potent small molecule positive modulator of small-conductance (SK or KCa2) and intermediate-conductance (IK or KCa3) calcium-activated potassium channels. Developed by NeuroSearch, this compound has been instrumental in elucidating the physiological roles of SK/IK channels, particularly in the context of bladder function. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and a summary of its key pharmacological data.

Discovery and Rationale

Calcium-activated potassium channels are critical regulators of neuronal excitability and smooth muscle tone. Their activation leads to potassium ion efflux, hyperpolarization of the cell membrane, and a subsequent reduction in cellular excitability. This mechanism makes them attractive therapeutic targets for conditions characterized by hyperexcitability, such as overactive bladder.

The discovery of this compound stemmed from a focused effort to identify novel modulators of SK/IK channels. While a detailed account of the initial screening and lead optimization campaign by NeuroSearch is not publicly available, the pharmacological profile of this compound suggests a rational design approach aimed at achieving potency and selectivity for the SK/IK channel subtypes. The benzimidazolone scaffold represents a common motif in a variety of biologically active compounds, and its substitution pattern in this compound was likely optimized to enhance its interaction with the channel protein or its associated calmodulin.

Chemical Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound has not been published in peer-reviewed literature, a plausible and efficient two-step synthetic route can be proposed based on established methods for the synthesis of N,N'-disubstituted benzimidazol-2-ones. The synthesis commences with the commercially available 4,5-dichloro-1,2-phenylenediamine.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4,5-Dichloro-1,3-dihydro-benzoimidazol-2-one

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4,5-dichloro-1,2-phenylenediamine (1 equivalent) and urea (3 equivalents).

-

Reaction Conditions: Heat the mixture to 130-140 °C for 2-3 hours. The reaction mixture will melt and then solidify upon completion.

-

Work-up and Purification: Cool the reaction mixture to room temperature. Add a 10% aqueous solution of sodium hydroxide and heat the mixture to dissolve the product. Filter the hot solution to remove any insoluble impurities. Acidify the filtrate with a 10% solution of hydrochloric acid until a precipitate forms. Collect the precipitate by filtration, wash with water, and dry under vacuum to yield 4,5-dichloro-1,3-dihydro-benzoimidazol-2-one.

Step 2: Synthesis of 4,5-Dichloro-1,3-diethyl-1,3-dihydro-benzoimidazol-2-one (this compound)

-

Reaction Setup: To a solution of 4,5-dichloro-1,3-dihydro-benzoimidazol-2-one (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base such as potassium carbonate (2.5 equivalents).

-

Addition of Alkylating Agent: Add ethyl iodide (2.2 equivalents) dropwise to the suspension at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature overnight.

-

Work-up and Purification: Pour the reaction mixture into water. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

Biological Activity and Mechanism of Action

This compound is a positive modulator of SK and IK channels, meaning it enhances the open probability of these channels in the presence of calcium. It does not directly open the channels but rather sensitizes them to intracellular calcium.

Signaling Pathway of SK/IK Channel Modulation

Caption: this compound enhances SK/IK channel opening in response to intracellular calcium.

Quantitative Data

The following table summarizes the key quantitative data for this compound's biological activity.

| Parameter | Channel Subtype | Value | Species | Assay | Reference |

| EC50 (for doubling of current) | IK | 45 ± 6 nM | Human (recombinant) | Whole-cell patch clamp | [1] |

| EC50 (for doubling of current) | SK3 | 530 ± 100 nM | Human (recombinant) | Whole-cell patch clamp | [1] |

| Inhibition of Action Potentials | Bladder Afferent Neurons | Inhibition at 10 µM | Rat | Current clamp | [1] |

| Reduction of Carbachol-induced Contractions | Detrusor Muscle | Apamin-sensitive reduction | Rat | Isometric tension recording | [1] |

| Inhibition of Bladder Overactivity | Acetic Acid-induced | Inhibition at 30 mg/kg (in vivo) | Rat | Cystometry | [1] |

| Inhibition of Bladder Overactivity | Capsaicin-induced | Inhibition at 30 mg/kg (in vivo) | Cat | Cystometry | [1] |

| Reduction of Carbachol-induced Rhythmic Contractions (Amplitude) | Detrusor Muscle | 62.0 ± 12.0% reduction (0.3-30 µM) | Pig | Myograph | [2] |

| Reduction of Carbachol-induced Rhythmic Contractions (Amplitude) | Detrusor Muscle | 69 ± 11% reduction (1-30 µM) | Human | Myograph | [2] |

Selectivity and Pharmacokinetics

Key Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for SK/IK Channel Modulation

This protocol is representative for measuring the effect of this compound on recombinant human SK3 or IK channels expressed in a mammalian cell line (e.g., HEK293).

Experimental Workflow

Caption: Workflow for whole-cell patch-clamp experiments.

1. Cell Culture and Transfection:

-

Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Transiently transfect cells with plasmids encoding the human SK3 or IK channel α-subunit and a marker gene (e.g., GFP) using a suitable transfection reagent.

-

Use cells for recording 24-48 hours post-transfection.

2. Solutions:

-

External Solution (in mM): 144 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 130 KCl, 10 EGTA, 8.75 CaCl₂, 1.08 MgCl₂, 10 HEPES; pH adjusted to 7.2 with KOH. The free Ca²⁺ concentration can be adjusted to a sub-maximal level (e.g., 1 µM) to allow for the observation of positive modulation.

3. Recording:

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Establish a giga-ohm seal with a transfected cell and rupture the membrane to achieve the whole-cell configuration.

-

Hold the cell at a membrane potential of -80 mV.

-

Apply voltage ramps (e.g., from -100 mV to +50 mV over 1 second) to elicit channel currents.

-

Perfuse the external solution containing various concentrations of this compound to determine its effect on the current amplitude.

4. Data Analysis:

-

Measure the current amplitude at a specific voltage (e.g., 0 mV) in the absence and presence of this compound.

-

Calculate the fold-increase in current for each concentration of this compound.

-

Fit the concentration-response data to a Hill equation to determine the EC₅₀ value.

Isolated Rat Bladder Detrusor Strip Contraction Assay

This protocol describes the measurement of the effect of this compound on carbachol-induced contractions in isolated rat bladder tissue.[3][4][5]

1. Tissue Preparation:

-

Humanely euthanize a male Sprague-Dawley rat.

-

Excise the urinary bladder and place it in cold, oxygenated Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose).

-

Remove the urothelium and cut the detrusor muscle into longitudinal strips (approximately 2 mm wide and 5 mm long).

2. Organ Bath Setup:

-

Mount the muscle strips in organ baths containing Krebs-Henseleit solution at 37 °C, continuously bubbled with 95% O₂ / 5% CO₂.

-

Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

-

Apply an initial tension of 1 g and allow the strips to equilibrate for at least 60 minutes, with washes every 15 minutes.

3. Experimental Procedure:

-

Induce a reference contraction with a high concentration of KCl (e.g., 80 mM).

-

Wash the strips and allow them to return to baseline tension.

-

Pre-incubate the strips with this compound or vehicle for a defined period (e.g., 20 minutes).

-

Generate a cumulative concentration-response curve for carbachol (e.g., 10⁻⁸ M to 10⁻⁴ M).

-

Record the isometric tension and plot the concentration-response curves.

4. Data Analysis:

-

Express the contractile response to carbachol as a percentage of the KCl-induced reference contraction.

-

Compare the concentration-response curves in the presence and absence of this compound to determine its inhibitory effect.

Conclusion

This compound is a valuable pharmacological tool for studying the function of SK and IK channels. Its potency as a positive modulator has been demonstrated in both in vitro and in vivo models, particularly highlighting the role of these channels in regulating bladder smooth muscle contractility and sensory afferent activity. The proposed synthesis provides a viable route for its preparation in a laboratory setting. While further characterization of its selectivity and pharmacokinetic properties is warranted, this compound remains a key compound for researchers investigating the therapeutic potential of SK/IK channel modulation.

References

- 1. A positive modulator of K Ca 2 and K Ca 3 channels, 4,5-dichloro-1,3-diethyl-1,3-dihydro-benzoimidazol-2-one (this compound), inhibits bladder afferent firing in vitro and bladder overactivity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of the SK/IK channel modulator 4,5-dichloro-1,3-diethyl-1,3-dihydro-benzoimidazol-2-one (this compound) on contractile force in rat, pig and human detrusor smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. M2 muscarinic receptor contributes to contraction of the denervated rat urinary bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbachol-induced sustained tonic contraction of rat detrusor muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of SK and IK Channels in Smooth Muscle Physiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core physiological functions of small-conductance (SK) and intermediate-conductance (IK) calcium-activated potassium channels in smooth muscle. We delve into their molecular characteristics, signaling pathways, and the experimental methodologies used to elucidate their roles in regulating smooth muscle tone across various tissues, including vascular, airway, gastrointestinal, and urinary bladder smooth muscle.

Core Function: Gatekeepers of Smooth Muscle Excitability

Small-conductance (SK) and intermediate-conductance (IK) potassium channels are critical regulators of smooth muscle function.[1] Their primary role is to act as a brake on cellular excitability.[2] Activation of these channels leads to the efflux of potassium ions from the smooth muscle cell, causing hyperpolarization of the cell membrane.[2] This hyperpolarization moves the membrane potential further away from the threshold required to activate voltage-gated L-type calcium channels (CaV1.2), thereby reducing calcium influx and promoting muscle relaxation.[3][4] Conversely, inhibition of SK/IK channels leads to membrane depolarization, increased calcium entry, and smooth muscle contraction.[1]

Biophysical and Pharmacological Properties

The distinct biophysical and pharmacological properties of SK and IK channels allow for their specific investigation and targeting.

Data Presentation: Quantitative Properties of SK and IK Channels

| Property | SK Channels (KCa2.x) | IK Channels (KCa3.1) | Source(s) |

| Single-Channel Conductance | 4-14 pS | 32-40 pS | [5] |

| Voltage Sensitivity | Voltage-insensitive | Voltage-insensitive | [6] |

| Ca2+ Sensitivity (EC50) | ~0.3 - 0.7 µM | ~0.1 - 0.3 µM | [6] |

| Pharmacological Agent | Channel Target | Action | Potency (IC50/EC50/Kd) | Source(s) |

| Apamin | SK1, SK2, SK3 | Inhibitor | SK1: ~1-10 nM, SK2: ~100 pM - 1 nM, SK3: ~1 nM | [1] |

| TRAM-34 | IK1 | Inhibitor | ~20 nM (Kd) | [7] |

| NS309 | SK1, SK2, SK3, IK1 | Activator | SK channels: ~600 nM, IK channels: ~20 nM | [3] |

| SKA-31 | SK/IK Channels | Activator | Potent activator of SK/IK channels | [1] |

Signaling Pathways: From Receptor to Relaxation

The activation of SK and IK channels is intricately linked to intracellular calcium dynamics, which are often initiated by the activation of G-protein coupled receptors (GPCRs) on the smooth muscle cell surface.

Signaling Pathway Diagram

Caption: Agonist-induced activation of SK/IK channels leading to smooth muscle relaxation.

Pathway Description:

-

Agonist Binding: Vasoactive substances like acetylcholine or bradykinin bind to Gq/11-coupled receptors on the smooth muscle cell membrane.[8]

-

PLC Activation: This activates Phospholipase C (PLC).[9]

-

IP3 and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9]

-

Calcium Release: IP3 binds to its receptor on the sarcoplasmic reticulum (SR), triggering the release of stored calcium into the cytoplasm.

-

Calmodulin Activation: The increased intracellular calcium binds to calmodulin (CaM).[10]

-

Channel Gating: The Ca2+-CaM complex then binds to the SK/IK channels, causing them to open.[10]

-

Hyperpolarization and Relaxation: The subsequent efflux of potassium hyperpolarizes the cell, leading to the closure of L-type calcium channels and ultimately, smooth muscle relaxation.[2]

Experimental Protocols

Elucidating the role of SK and IK channels in smooth muscle physiology relies on a combination of electrophysiological, functional, and imaging techniques.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents in isolated smooth muscle cells.

Objective: To record whole-cell SK and IK channel currents.

Methodology:

-

Cell Isolation:

-

Excise the desired smooth muscle tissue (e.g., mesenteric artery, tracheal segment) and place it in a cold, oxygenated physiological salt solution (PSS).

-

Mechanically remove connective and adipose tissue.

-

Digest the tissue in an enzymatic solution containing collagenase and papain to dissociate individual smooth muscle cells.

-

Gently triturate the tissue to release the cells.

-

Plate the isolated cells on glass coverslips.

-

-

Recording:

-

Mount the coverslip with adherent cells onto the stage of an inverted microscope.

-

Continuously perfuse the recording chamber with an external solution.

-

Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller to a resistance of 3-6 MΩ when filled with internal solution.

-

Fire-polish the pipette tip to ensure a smooth surface for sealing.

-

Fill the pipette with an internal solution containing a high potassium concentration and a calcium buffer (e.g., EGTA) to control the intracellular calcium concentration.

-

Approach a single, healthy-looking smooth muscle cell with the patch pipette while applying slight positive pressure.

-

Upon contacting the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal".

-

Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.

-

Clamp the membrane potential at a holding potential (e.g., -60 mV) and apply voltage steps to elicit channel activity.

-

To isolate SK/IK currents, other potassium channels can be blocked pharmacologically (e.g., using tetraethylammonium for BK channels and 4-aminopyridine for Kv channels).

-

Apply specific SK (apamin) or IK (TRAM-34) channel blockers to confirm the identity of the recorded currents.

-

Isometric Tension Recording (Myography)

This method measures the contractile force of intact smooth muscle tissue strips in response to pharmacological agents.

Objective: To assess the effect of SK/IK channel modulators on smooth muscle contractility.

Methodology:

-

Tissue Preparation:

-

Dissect a segment of smooth muscle tissue (e.g., aortic ring, bladder strip) and place it in cold, oxygenated Krebs-Henseleit solution.

-

Carefully cut the tissue into strips or rings of appropriate size.

-

Mount the tissue segment in an organ bath chamber between two hooks. One hook is fixed, and the other is connected to a force-displacement transducer.

-

-

Recording:

-

Fill the organ bath with Krebs-Henseleit solution, maintain it at 37°C, and continuously bubble it with 95% O2 / 5% CO2.

-

Apply a baseline tension to the tissue and allow it to equilibrate for at least 60 minutes, with periodic washes.

-

Induce a submaximal contraction using an agonist (e.g., phenylephrine for vascular smooth muscle, carbachol for bladder smooth muscle).

-

Once a stable contraction is achieved, add cumulative concentrations of an SK/IK channel activator (e.g., NS309) to the bath and record the relaxation response.

-

To study the effect of channel inhibition, pre-incubate the tissue with an inhibitor (e.g., apamin or TRAM-34) before adding the contractile agonist.

-

Immunohistochemistry (IHC)

IHC is used to visualize the location and distribution of SK and IK channel proteins within smooth muscle tissue.

Objective: To determine the expression and localization of SK3 and IK1 channels in smooth muscle tissue.

Methodology:

-

Tissue Preparation:

-

Fix the smooth muscle tissue in 4% paraformaldehyde, embed it in paraffin, and cut thin sections (e.g., 5 µm).

-

Deparaffinize and rehydrate the tissue sections.

-

Perform antigen retrieval to unmask the epitopes, typically by heating the sections in a citrate buffer.

-

-

Staining:

-

Block non-specific antibody binding using a blocking solution (e.g., normal goat serum).

-

Incubate the sections with primary antibodies specific for the SK3 or IK1 channel subunits overnight at 4°C.

-

Wash the sections to remove unbound primary antibodies.

-

Incubate with a fluorescently-labeled secondary antibody that recognizes the primary antibody.

-

Counterstain the cell nuclei with DAPI.

-

Mount the sections with an anti-fade mounting medium.

-

-

Imaging:

-

Visualize the stained sections using a fluorescence or confocal microscope. The fluorescent signal will indicate the location of the target channel protein.

-

Experimental Workflow Diagram

References

- 1. SK but not IK channels regulate human detrusor smooth muscle spontaneous and nerve-evoked contractions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potassium Channels in Regulation of Vascular Smooth Muscle Contraction and Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Aspects of Modulation of L-type Calcium Channels by Protein Kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of L-type calcium channels of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Differential modulation of SK channel subtypes by phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Item - G protein-coupled receptor kinase 2 is essential to enable vasoconstrictor-mediated arterial smooth muscle proliferation - University of Leicester - Figshare [figshare.le.ac.uk]

- 8. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]

- 9. GPCR transactivation signalling in vascular smooth muscle cells: role of NADPH oxidases and reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to NS4591 as a Positive Allosteric Modulator

Introduction

NS4591, chemically identified as 4,5-dichloro-1,3-diethyl-1,3-dihydro-benzoimidazol-2-one, is a potent small-molecule compound recognized for its role as a positive allosteric modulator (PAM) of specific potassium channels.[1] It selectively enhances the activity of small-conductance (SK, KCa2) and intermediate-conductance (IK, KCa3) calcium-activated potassium channels.[1][2] This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, quantitative effects, the experimental protocols used for its characterization, and its physiological consequences. This document is intended for researchers, scientists, and drug development professionals engaged in the study of ion channel pharmacology and related therapeutic areas.

Core Mechanism of Action: Positive Allosteric Modulation

Positive allosteric modulators represent a sophisticated class of pharmacological agents that do not directly activate their target receptors. Instead, they bind to a topographically distinct site from the endogenous agonist (the orthosteric site), inducing a conformational change in the receptor protein.[3] This change enhances the receptor's response to its natural agonist. In the case of this compound, it potentiates the activation of SK and IK channels by their endogenous agonist, intracellular calcium (Ca2+).[1]

The primary function of SK/IK channels is to regulate membrane potential by allowing potassium ions (K+) to flow out of the cell, which causes membrane hyperpolarization.[4] By binding to an allosteric site on these channels, this compound increases their sensitivity to intracellular Ca2+.[5] This means the channels can be activated at lower calcium concentrations than would normally be required, leading to an increased K+ efflux and a subsequent reduction in cellular excitability.

Quantitative Data on Channel Potentiation

The potentiation effects of this compound on IK and SK channels have been quantified primarily through whole-cell patch-clamp electrophysiology. The compound shows a notable preference for IK channels over SK channels. The key quantitative metric used is the concentration required to double the agonist-mediated current.

| Channel Subtype | Potentiation Metric | Concentration (nM) | Reference |

| IK (KCa3.1) | Concentration for doubling of current | 45 ± 6 | [1][2] |

| SK3 (KCa2.3) | Concentration for doubling of current | 530 ± 100 | [1][2] |

Physiological Effects and Consequences

The potentiation of SK/IK channels by this compound has significant physiological ramifications, primarily centered on the regulation of cellular excitability.

-

Reduction of Neuronal Excitability: In neurons, SK/IK channels are key contributors to the afterhyperpolarization (AHP) that follows an action potential.[6][7] The AHP is a critical period of hyperpolarization that governs the firing frequency of neurons. By enhancing SK/IK channel activity, this compound can prolong or deepen the AHP, thereby reducing the firing rate of neurons.[1] This effect has been demonstrated in bladder primary afferent neurons, where this compound inhibits the number of action potentials generated by depolarizing pulses.[1][2]

-

Modulation of Smooth Muscle Contraction: In smooth muscle tissues, such as the bladder detrusor muscle, SK/IK channel activation leads to hyperpolarization, which in turn reduces the activity of voltage-gated calcium channels and subsequent muscle contraction. This compound has been shown to reduce carbachol-induced contractions in rat bladder tissue in a manner that is sensitive to apamin (a selective SK channel blocker), confirming the involvement of these channels.[1][2]

-

In Vivo Efficacy in Overactive Bladder Models: The ability of this compound to reduce the excitability of bladder afferent neurons and relax detrusor smooth muscle translates to in vivo efficacy. In animal models, this compound (at 30 mg/kg) effectively inhibited bladder overactivity induced by irritants like capsaicin and acetic acid in rats and cats, respectively.[1]

Experimental Protocols

The characterization of this compound's activity relies heavily on electrophysiological techniques. The following is a detailed methodology for a typical whole-cell patch-clamp experiment used to quantify its effects.

Objective: To measure the potentiation of IK or SK channel currents by this compound in a heterologous expression system or in primary cells.

1. Cell Preparation:

-

Cell Lines: Human Embryonic Kidney (HEK-293) cells or Chinese Hamster Ovary (CHO) cells are transiently or stably transfected with the cDNA encoding the specific KCa channel subunit of interest (e.g., KCa3.1 or KCa2.3).

-

Primary Cells: For studying native channels, cells are acutely dissociated from the tissue of interest (e.g., bladder primary afferent neurons) using enzymatic digestion (e.g., with collagenase and trypsin) followed by mechanical trituration.[1][8]

2. Electrophysiological Recording:

-

Technique: Whole-cell patch-clamp configuration.[8]

-

Setup: Recordings are performed using a patch-clamp amplifier, a data acquisition system, and an inverted microscope equipped with micromanipulators. Cells are placed in a recording chamber and continuously perfused with an extracellular solution.

-

Pipettes: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-6 MΩ when filled with the intracellular solution.

-

Solutions:

-

Extracellular (Bath) Solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH. Specific channel blockers (e.g., tetrodotoxin to block Na+ channels) may be added.

-

Intracellular (Pipette) Solution (in mM): e.g., 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA. Free Ca2+ concentration is buffered to a specific, sub-maximal activating level (e.g., 100-300 nM) by adding a calculated amount of CaCl2. pH adjusted to 7.2 with KOH.

-

-

Procedure:

-

A high-resistance (>1 GΩ) seal is formed between the pipette tip and the cell membrane.

-

The membrane patch is ruptured by gentle suction to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

-

The cell is held at a holding potential (e.g., -80 mV) in voltage-clamp mode.

-

Currents are elicited by applying a voltage ramp or step protocol (e.g., a ramp from -100 mV to +40 mV).

-

A stable baseline current is recorded in the control extracellular solution.

-

The perfusion is switched to a solution containing a known concentration of this compound, and the current is recorded again after it reaches a steady state.

-

This process is repeated for a range of this compound concentrations to generate a dose-response curve.

-

The data is analyzed to determine the EC50 or the concentration required for a specific level of potentiation (e.g., doubling of the current).

-

This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of IK and SK calcium-activated potassium channels. Its characterization as a potent positive allosteric modulator, with a clear preference for IK channels, provides a specific mechanism for reducing cellular excitability. The quantitative data derived from precise electrophysiological protocols underscores its utility in probing channel function. For researchers in neuroscience, urology, and cardiovascular fields, this compound serves as a key compound for modulating KCa2/3 channel activity, offering insights that could pave the way for novel therapeutic strategies for conditions characterized by cellular hyperexcitability, such as overactive bladder.

References

- 1. A positive modulator of K Ca 2 and K Ca 3 channels, 4,5-dichloro-1,3-diethyl-1,3-dihydro-benzoimidazol-2-one (this compound), inhibits bladder afferent firing in vitro and bladder overactivity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Allosteric modulator - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Pharmacological modulation of the gating properties of small conductance Ca2+-activated K+ channels alters the firing pattern of dopamine neurons in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Functions and modulation of neuronal SK channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Afterhyperpolarization - Wikipedia [en.wikipedia.org]

- 8. Whole-cell recordings of calcium and potassium currents in acutely isolated smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Target Binding Site of NS4591 on KCa Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

NS4591 is a potent positive modulator of small-conductance (SK, KCa2) and intermediate-conductance (IK, KCa3) calcium-activated potassium channels.[1] These channels play crucial roles in regulating neuronal excitability, smooth muscle tone, and immune responses by coupling intracellular calcium signals to membrane hyperpolarization. The therapeutic potential of modulating KCa channels has generated significant interest in understanding the precise mechanism of action of compounds like this compound. This technical guide provides a comprehensive overview of the current knowledge regarding the this compound target binding site on KCa channels, including quantitative data, experimental protocols, and key structural insights.

Mechanism of Action: Allosteric Modulation

This compound enhances the activity of SK and IK channels not by directly conducting ions, but by increasing their sensitivity to intracellular calcium (Ca2+). This allosteric mechanism of action involves a leftward shift in the Ca2+ concentration-response curve, meaning the channels can be activated at lower intracellular Ca2+ concentrations. This potentiation of channel activity leads to a greater hyperpolarizing current for a given Ca2+ stimulus, thereby dampening cellular excitability.

The this compound Binding Site: An Intracellular Allosteric Pocket

While the precise crystal structure of this compound bound to a KCa channel is not yet available, a substantial body of evidence from studies on structurally related modulators and mutagenesis experiments points to a well-defined allosteric binding pocket located at the intracellular interface between the C-terminus of the KCa channel alpha-subunit and the constitutively bound calmodulin (CaM).

Key structural components implicated in the binding of this compound and similar modulators include:

-

The Calmodulin-Binding Domain (CaMBD): Located on the C-terminus of the KCa channel alpha-subunit, this region is essential for the constitutive association of CaM.

-

The HA and HB Helices: These helices within the CaMBD are critical for the interaction with CaM and have been shown to be determinants of subtype-selectivity for some KCa2 channel modulators. Mutations within these helices can alter the sensitivity of the channel to positive modulators.[2]

-

Calmodulin (CaM): This calcium-binding protein is an integral component of the KCa channel complex and acts as the calcium sensor. The conformational changes in CaM upon Ca2+ binding are transmitted to the channel pore, leading to gating. This compound is thought to stabilize a conformation of the CaM-KCa channel complex that favors the open state.

The binding of this compound to this allosteric pocket is believed to enhance the coupling between Ca2+ binding to CaM and the opening of the channel pore.

Quantitative Data

The following tables summarize the available quantitative data for the effects of this compound on KCa channels.

Table 1: Efficacy of this compound on KCa Channels

| Channel Subtype | Parameter | Value | Reference |

| IK (KCa3.1) | Concentration for doubling of current | 45 ± 6 nM | [1] |

| SK3 (KCa2.3) | Concentration for doubling of current | 530 ± 100 nM | [1] |

Table 2: Effect of this compound on Ca2+ Sensitivity of KCa2.2a Channels (Data for structurally related modulators)

| Compound | Ca2+ EC50 (Control) | Ca2+ EC50 (with Modulator) | Fold Shift | Reference |

| Compound 2o | 0.35 ± 0.035 µM | 0.11 ± 0.023 µM (at 10 µM) | ~3.2 | [3] |

| Compound 2q | 0.35 ± 0.035 µM | 0.091 ± 0.016 µM (at 10 µM) | ~3.8 | [3] |

Note: Data for this compound on the Ca2+ EC50 shift is not explicitly available in the searched literature, hence data for structurally similar compounds (CyPPA analogs) are presented to illustrate the mechanism of action.

Experimental Protocols

The characterization of the this compound binding site and its functional effects relies on two primary experimental techniques: whole-cell patch-clamp electrophysiology and site-directed mutagenesis.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through the KCa channels in the membrane of a single cell. It allows for the characterization of the effects of this compound on channel activity, including potency, efficacy, and changes in calcium sensitivity.

Typical Protocol:

-

Cell Preparation: HEK293 cells stably or transiently expressing the KCa channel subtype of interest are cultured on glass coverslips.

-

Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

-

Internal Solution: The internal solution mimics the intracellular environment and contains a known concentration of free Ca2+ buffered with EGTA. The composition is typically (in mM): 140 KCl, 1 MgCl2, 10 HEPES, and varying concentrations of CaCl2 and EGTA to achieve the desired free [Ca2+].

-

External Solution: The external solution mimics the extracellular environment and typically contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES.

-

Recording: A high-resistance seal (>1 GΩ) is formed between the micropipette and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration. The membrane potential is clamped at a specific voltage (e.g., -80 mV), and currents are recorded in response to voltage steps or ramps.

-

Drug Application: this compound is applied to the external solution at various concentrations to determine its effect on the KCa channel currents.

Site-Directed Mutagenesis

This technique is used to introduce specific amino acid changes into the KCa channel protein. By observing how these mutations affect the binding or action of this compound, researchers can identify the key residues that form the binding pocket.

Typical Protocol (using a commercial kit like QuikChange):

-

Primer Design: Two complementary oligonucleotide primers containing the desired mutation are designed. The primers should be 25-45 bases in length with a melting temperature (Tm) of ≥78°C.

-

PCR Amplification: The mutagenic primers are used in a polymerase chain reaction (PCR) with a high-fidelity DNA polymerase to amplify the entire plasmid containing the KCa channel cDNA. This results in the incorporation of the mutation.

-

Template Digestion: The parental, non-mutated plasmid DNA is digested using the DpnI restriction enzyme, which specifically targets methylated DNA (the parental plasmid) but not the newly synthesized, unmethylated mutant DNA.

-

Transformation: The mutated plasmid is transformed into competent E. coli cells for amplification.

-

Verification: The plasmid DNA is isolated from the bacteria, and the presence of the desired mutation is confirmed by DNA sequencing.

-

Functional Analysis: The mutated KCa channel is then expressed in a suitable cell line (e.g., HEK293 cells), and its function and sensitivity to this compound are assessed using whole-cell patch-clamp electrophysiology as described above.

Visualizations

Signaling Pathway of KCa Channel Modulation by this compound

Caption: Allosteric modulation of KCa channels by this compound.

Experimental Workflow for Identifying the this compound Binding Site

Caption: Workflow for elucidating the this compound binding site.

Conclusion

This compound is a valuable pharmacological tool for studying the physiological roles of SK and IK channels and holds promise for therapeutic applications. Its mechanism of action as a positive allosteric modulator that enhances the Ca2+ sensitivity of these channels is well-established. While the precise atomic details of its binding site are still under investigation, current evidence strongly points to an intracellular allosteric pocket at the interface of the KCa channel's C-terminal domain and calmodulin. Further research, particularly high-resolution structural studies of the this compound-KCa-CaM complex, will be instrumental in fully elucidating the molecular basis of its modulatory activity and will aid in the design of next-generation, subtype-selective KCa channel modulators.

References

- 1. A positive modulator of K Ca 2 and K Ca 3 channels, 4,5-dichloro-1,3-diethyl-1,3-dihydro-benzoimidazol-2-one (this compound), inhibits bladder afferent firing in vitro and bladder overactivity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure-Activity Relationship Study of Subtype-Selective Positive Modulators of KCa2 Channels - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of NS4591 and KCa2/KCa3 Channel Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed in silico modeling approach to elucidate the molecular interactions between the potent small molecule modulator NS4591 and its target calcium-activated potassium channels, KCa2 (SK) and KCa3 (IK). While direct computational studies on the this compound-channel complex are not yet prevalent in published literature, this document outlines a robust, state-of-the-art methodology based on established principles of computational chemistry and structural biology. This guide is intended to serve as a blueprint for researchers aiming to investigate this specific interaction, offering detailed protocols, data presentation strategies, and visualizations to facilitate such a study.

This compound is a well-characterized positive modulator of both KCa2 and KCa3 channels, exhibiting differential potency.[1][2] Electrophysiological studies have demonstrated that this compound can double IK-mediated (KCa3.1) currents at nanomolar concentrations (approximately 45 ± 6 nM) and SK3-mediated (KCa2.3) currents at a concentration of about 530 ± 100 nM.[1] Understanding the structural basis for this activity and subtype selectivity is paramount for the rational design of next-generation modulators with improved therapeutic profiles for conditions such as overactive bladder.[2][3]

Quantitative Data Summary

A prospective in silico study as outlined in this guide would aim to generate quantitative data to rationalize the experimental findings. The following tables represent the expected outputs from such a computational investigation.

Table 1: Predicted Binding Affinities and Interaction Energies

| Ligand | Target Channel | Predicted Binding Affinity (ΔG, kcal/mol) | Predicted Ki (nM) | Key Interacting Residues (Predicted) |

| This compound | KCa2.2 (SK2) | -8.5 | 150 | Tyr, Phe, Leu, Val |

| This compound | KCa3.1 (IK) | -10.2 | 15 | Trp, Met, Phe, Ile |

Table 2: Molecular Dynamics Simulation Stability Metrics

| System | Simulation Time (ns) | Average RMSD (Å) - Ligand | Average RMSD (Å) - Protein Backbone | Predominant Interaction Types |

| This compound-KCa2.2 Complex | 200 | 1.2 ± 0.3 | 2.5 ± 0.5 | Hydrophobic, π-π stacking |

| This compound-KCa3.1 Complex | 200 | 0.8 ± 0.2 | 2.1 ± 0.4 | Hydrophobic, π-π stacking, Hydrogen bond |

Experimental and Computational Protocols

This section details the proposed methodologies for the in silico investigation of the this compound-channel interaction.

Homology Modeling of KCa2.2 and KCa3.1 Channels

Given the availability of high-resolution structures of related potassium channels, homology modeling is a viable approach to generate reliable 3D models of the human KCa2.2 and KCa3.1 channels.

Protocol:

-

Template Selection: Identify suitable high-resolution experimental structures of homologous potassium channels (e.g., other KCa channels or related Kv channels) from the Protein Data Bank (PDB) using BLASTp against the sequences of human KCa2.2 (UniProt: Q9H2S1) and KCa3.1 (UniProt: O15554).

-

Sequence Alignment: Perform a multiple sequence alignment of the target and template sequences using tools like Clustal Omega or T-Coffee to ensure accurate alignment, particularly in the transmembrane and pore regions.

-

Model Building: Generate 3D models using software such as MODELLER or SWISS-MODEL. Typically, 100 independent models are generated.

-

Model Validation: Evaluate the quality of the generated models using tools like PROCHECK (for stereochemical quality), Verify3D (for compatibility of the 3D model with its own amino acid sequence), and ProSA-web (for overall model quality). The model with the best validation scores is selected for further studies.

Ligand Preparation

The 3D structure of this compound is prepared for docking.

Protocol:

-

Structure Generation: Obtain the 2D structure of this compound and convert it to a 3D structure using software like ChemDraw or Avogadro.

-

Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

Charge Calculation: Assign partial atomic charges using a method like Gasteiger-Hückel.

Molecular Docking

Molecular docking is employed to predict the binding pose of this compound within the modeled KCa2.2 and KCa3.1 channels.

Protocol:

-

Binding Site Prediction: Identify potential binding pockets on the channel structures using tools like SiteHound or by analyzing the interface between the channel and its regulatory protein, calmodulin, as this is a known binding region for other modulators.

-

Grid Generation: Define a docking grid box that encompasses the predicted binding site.

-

Docking Simulation: Perform docking simulations using software like AutoDock Vina or Glide. A typical docking run involves generating a large number of possible binding poses.

-

Pose Selection and Analysis: Cluster the resulting poses based on their root-mean-square deviation (RMSD) and rank them according to their predicted binding energy. The lowest energy and most populated cluster is considered the most likely binding mode. Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the channel residues in the selected pose.

Molecular Dynamics (MD) Simulations

MD simulations are performed to assess the stability of the docked this compound-channel complexes and to refine the binding poses.

Protocol:

-

System Setup: Embed the docked complex into a lipid bilayer (e.g., POPC) and solvate with an explicit water model (e.g., TIP3P) and ions to neutralize the system and mimic physiological ionic strength.

-

Force Field Selection: Use a well-established force field for proteins, lipids, and small molecules (e.g., CHARMM36m for the protein and lipid, and CGenFF for the ligand).

-

Equilibration: Perform a multi-step equilibration protocol, gradually releasing the restraints on the system to allow it to relax. This typically involves an initial energy minimization followed by short simulations in the NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles.

-

Production Run: Conduct a long-timescale (e.g., 200 ns) production MD simulation in the NPT ensemble.

-

Trajectory Analysis: Analyze the resulting trajectories to evaluate the stability of the complex (e.g., by calculating RMSD and RMSF), the nature of the intermolecular interactions over time, and to calculate binding free energies using methods like MM/PBSA or MM/GBSA.

Visualizations

The following diagrams illustrate the key conceptual frameworks and workflows described in this guide.

Caption: Proposed workflow for the in silico modeling of the this compound-channel interaction.

Caption: Simplified signaling pathway of KCa channel activation and modulation by this compound.

Caption: Logical relationship illustrating the basis of this compound's predicted subtype selectivity.

References

The Impact of NS4591 on Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NS4591, a potent small molecule modulator, has garnered significant interest within the scientific community for its targeted effects on specific ion channels, thereby influencing a range of physiological processes. This technical guide provides an in-depth analysis of the cellular pathways affected by this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms.

Core Mechanism of Action: Positive Modulation of KCa2/KCa3 Channels

This compound is a positive modulator of small-conductance (SK or KCa2) and intermediate-conductance (IK or KCa3) calcium-activated potassium channels.[1][2][3] These channels are voltage-independent and are gated solely by intracellular calcium (Ca²⁺).[2][4] Upon activation, they permit the efflux of potassium ions (K⁺), leading to hyperpolarization of the cell membrane. This hyperpolarization plays a crucial role in regulating cellular excitability and signaling.

Quantitative Data on Channel Modulation

The potency of this compound varies across the different subtypes of KCa2 and KCa3 channels. The following table summarizes the key quantitative data regarding the effect of this compound on these channels.

| Channel Subtype | Parameter | Value | Species/Cell Line | Reference |

| KCa3.1 (IK) | Doubling of Current | 45 ± 6 nM | Not Specified | [2][3] |

| KCa2.3 (SK3) | Doubling of Current | 530 ± 100 nM | Not Specified | [2][3] |

| KCa2.3 (SK3) | EC₅₀ | 4.4 ± 0.6 µM | HEK293 Cells | [3] |

| KCa2.1 (SK1) | EC₅₀ | 3.8 ± 0.5 µM | HEK293 Cells | [3] |

| KCa2.2 (SK2) | EC₅₀ | 4.5 ± 0.4 µM | HEK293 Cells | [3] |

Key Cellular Pathways Affected by this compound

The primary cellular consequence of KCa2/KCa3 channel activation by this compound is membrane hyperpolarization. This change in membrane potential initiates a cascade of downstream effects, significantly impacting various cellular signaling pathways.

Regulation of Neuronal Excitability

In neurons, KCa2 channels are critical regulators of the afterhyperpolarization (AHP) that follows an action potential. By potentiating these channels, this compound can enhance the AHP, leading to a decrease in neuronal firing frequency.[2][3] This mechanism is particularly relevant in conditions characterized by neuronal hyperexcitability. For instance, in acutely dissociated bladder primary afferent neurons, this compound has been shown to inhibit the number of action potentials generated by suprathreshold depolarizing pulses.[2][3]

Figure 1: this compound modulation of neuronal excitability.

Vascular Smooth Muscle Relaxation and the EDHF Pathway

In the vasculature, both KCa2.3 and KCa3.1 channels are co-expressed in the endothelium and are key components of the endothelium-derived hyperpolarizing factor (EDHF) pathway.[1] Activation of these channels by this compound in endothelial cells leads to hyperpolarization, which is transmitted to the underlying vascular smooth muscle cells, causing relaxation and vasodilation.[5][6][7] This effect is particularly prominent in smaller resistance arteries where the EDHF pathway plays a more significant role.[5]

Figure 2: this compound-mediated vascular relaxation via the EDHF pathway.

Modulation of Intracellular Calcium Signaling

By hyperpolarizing the cell membrane, the activation of KCa2/KCa3 channels increases the electrochemical driving force for calcium entry through non-voltage-gated calcium channels.[8] This can lead to an augmentation of intracellular calcium signals in response to various stimuli.[9] This interplay between potassium efflux and calcium influx is a critical feedback mechanism in cellular signaling.

Potential Off-Target Effects: TRPM7 Inhibition

Recent studies have revealed a potential off-target effect of this compound. It has been shown to act as a negative gating modulator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel.[10] TRPM7 is a bifunctional protein with both ion channel and kinase domains and is involved in cellular magnesium homeostasis and various signaling pathways. The inhibitory effect of this compound on TRPM7 is modulated by cytosolic Mg²⁺ levels, with a reported IC₅₀ of 1.6 µM in the absence of Mg²⁺.[10] This finding is crucial for interpreting experimental results and considering the therapeutic applications of this compound, as effects observed may not be solely attributable to KCa2/KCa3 channel modulation.

Experimental Methodologies

The primary technique used to characterize the effects of this compound on KCa2/KCa3 channels is whole-cell patch-clamp electrophysiology .

Detailed Protocol for Whole-Cell Patch-Clamp Recording of KCa Channel Currents

This protocol is adapted from methodologies described for studying KCa channels in heterologous expression systems (e.g., HEK293 cells) and native cells.[11][12]

I. Cell Preparation:

-

Cells expressing the KCa channel subtype of interest (e.g., stably transfected HEK293 cells) are cultured on glass coverslips.

-

Prior to recording, the coverslip is transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution.

II. Solutions:

-

External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 135 K-gluconate, 6 NaCl, 0.1 EGTA, 10 HEPES, 2 MgCl₂, 2 Mg-ATP, 0.8 Na-GTP. The pH is adjusted to 7.2 with KOH. Free Ca²⁺ concentration can be buffered to specific levels using Ca²⁺-EGTA buffers to study the calcium sensitivity of the channels.

III. Electrophysiological Recording:

-

Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.

-

A gigaohm seal is formed between the pipette tip and the cell membrane.

-

The cell membrane is ruptured by gentle suction to achieve the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential of -80 mV.

-

Currents are elicited by voltage steps or ramps. For example, voltage ramps from -120 mV to +60 mV over 200 ms can be used to generate current-voltage relationships.

-